molecular formula C26H25NO5 B2599052 (1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid CAS No. 2055457-13-9

(1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid

Cat. No.: B2599052
CAS No.: 2055457-13-9
M. Wt: 431.488
InChI Key: ZYHAWYPUKQPVKK-RPBOFIJWSA-N
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Description

(1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzazepine core, a phenyl group, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: This step involves the cyclization of a suitable precursor to form the benzazepine ring system. This can be achieved through a series of condensation and cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where a phenyl acyl chloride reacts with the benzazepine core in the presence of a Lewis acid catalyst.

    Addition of the Dimethoxyphenylmethyl Group: This step involves the alkylation of the benzazepine core with a 2,4-dimethoxybenzyl halide under basic conditions.

    Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate to introduce the ketone functional group and the carboxylation to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions (HCl, NaOH) are used to hydrolyze ester or amide derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions due to its interaction with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid: is similar to other benzazepine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the carboxylic acid group may enhance its solubility and reactivity compared to its ester or amide counterparts.

Properties

IUPAC Name

(4R,5R)-3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-31-20-13-12-19(22(15-20)32-2)16-27-23(28)14-18-10-6-7-11-21(18)24(26(29)30)25(27)17-8-4-3-5-9-17/h3-13,15,24-25H,14,16H2,1-2H3,(H,29,30)/t24-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHAWYPUKQPVKK-RPBOFIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(C(C3=CC=CC=C3CC2=O)C(=O)O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)CN2[C@H]([C@@H](C3=CC=CC=C3CC2=O)C(=O)O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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